molecular formula C20H20N2O3 B2539627 methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate CAS No. 527674-59-5

methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

Cat. No.: B2539627
CAS No.: 527674-59-5
M. Wt: 336.391
InChI Key: AFAUJFNORYVHAJ-UHFFFAOYSA-N
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Description

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a 3-methoxyphenyl substituent at the 1-position and a methyl ester group at the 3-position of the β-carboline scaffold.

Synthesis:
The compound is synthesized via a Pictet-Spengler reaction, involving condensation of tryptophan methyl ester with 3-methoxybenzaldehyde under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ at 0°C for 4 days) . Purification typically employs silica gel chromatography, with isomers separated using gradient elution (e.g., CH₂Cl₂/MeOH mixtures) .

Properties

IUPAC Name

methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-24-13-7-5-6-12(10-13)18-19-15(11-17(22-18)20(23)25-2)14-8-3-4-9-16(14)21-19/h3-10,17-18,21-22H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAUJFNORYVHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Acid-Catalyzed Approach

In a representative procedure, methyl ester of tryptophan is condensed with 3-methoxybenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically catalyzed by Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnCl₂). For instance, Wang et al. demonstrated that refluxing tryptophan methyl ester (10 mmol) with 3-methoxybenzaldehyde (12 mmol) in DMF at 120°C for 12 hours yields the intermediate Schiff base, which undergoes cyclization to form the tetrahydro-beta-carboline product. Post-reaction oxidation with potassium permanganate (KMnO₄) in DMF at 0°C further stabilizes the ester moiety, achieving a crude yield of 68–72%.

Key Reaction Parameters:

  • Solvent: DMF or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)
  • Temperature: 80–120°C (reflux)
  • Acid Catalyst: Acetic acid (5–10 mol%) or HFIP (neat)
  • Oxidizing Agent: KMnO₄ (2 equiv) at 0°C

HFIP-Promoted Green Synthesis

Recent advancements have highlighted the use of HFIP as both solvent and catalyst, eliminating the need for traditional acids. Qu et al. reported that HFIP facilitates the Pictet-Spengler reaction by stabilizing charged intermediates through hydrogen bonding, enabling reactions at ambient temperature. For methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, a mixture of tryptophan methyl ester (1 equiv) and 3-methoxybenzaldehyde (1.2 equiv) in HFIP (5 mL/mmol) stirred at 25°C for 6 hours produced the product in 85% yield after recrystallization. HFIP’s recoverability (>90% via distillation) enhances the method’s sustainability.

Electrocyclic Cyclization of 3-Nitrovinylindoles

An alternative route involves the microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles, a method developed to bypass multi-step sequences. Sridhar et al. demonstrated that heating (E)-3-(2-nitrovinyl)-1H-indole derivatives in n-butanol at 200°C under microwave irradiation induces a-sigmatropic shift, forming the beta-carboline core.

Synthesis of 3-Nitrovinylindole Precursor

The precursor (E)-2-methyl-3-(2-nitrovinyl)-1H-indole is prepared via Knoevenagel condensation of indole-3-carboxaldehyde with nitroethane in the presence of ammonium acetate. Reaction of this intermediate (1 equiv) with methyl acrylate (1.2 equiv) in n-butanol under microwave irradiation (200°C, 0.8 hours) furnished this compound in 42% yield.

Optimization Insights:

  • Microwave vs. Conventional Heating: Microwave irradiation reduced reaction time from 24 hours to <1 hour.
  • Solvent Effects: n-Butanol outperformed DMF and xylene due to superior thermal stability.

Comparative Analysis of Synthetic Methods

To evaluate the efficacy of each method, critical parameters such as yield, reaction time, and practicality are summarized below:

Method Yield Time Catalyst Scalability Reference
Classical Pictet-Spengler 68–72% 12–24 h Acetic acid Moderate
HFIP-Promoted 85% 6 h HFIP High
Electrocyclic Cyclization 42% 0.8 h None Low

Key Observations:

  • The HFIP method achieves the highest yield (85%) while eliminating corrosive acids, making it industrially viable.
  • Electrocyclic cyclization offers rapid synthesis but suffers from moderate yields and precursor complexity.
  • Classical methods remain relevant for large-scale production despite longer reaction times.

Mechanistic Insights and Stereochemical Considerations

Pictet-Spengler Reaction Mechanism

The reaction proceeds via:

  • Schiff Base Formation: Condensation of tryptophan methyl ester’s amine with 3-methoxybenzaldehyde’s carbonyl group.
  • Cyclization: Acid-catalyzed intramolecular electrophilic substitution at the indole’s C2 position.
  • Oxidation: KMnO₄-mediated oxidation of the dihydro-beta-carboline intermediate to the tetrahydro form.

Stereoselectivity in HFIP Media

HFIP’s high dielectric constant (ε = 16.7) promotes preferential formation of the cis-isomer due to polar transition-state stabilization. Qu et al. observed a cis:trans ratio of 4:1 in HFIP versus 1:1 in acetic acid, highlighting solvent-controlled stereoselectivity.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction Pathways

Conditions Reagents Product Yield
Acidic hydrolysisHCl (conc.), H₂O/EtOH1-(3-Methoxyphenyl)-β-carboline-3-carboxylic acid~85%
Basic hydrolysisNaOH, H₂O/THFSame as above~78%

Applications : Hydrolysis enhances solubility and enables further functionalization, such as amide coupling .

Functionalization at the Chloroacetyl Group

In derivatives with a chloroacetyl substituent (e.g., methyl 1-(4-methoxyphenyl)-2-(chloroacetyl)-β-carboline-3-carboxylate), nucleophilic substitution reactions are feasible.

Example Reactions

Nucleophile Conditions Product
Primary amineEt₃N, CH₂Cl₂, 25°CAmide derivative
ThiolK₂CO₃, DMF, 60°CThioester
AzideNaN₃, DMSO, 80°CAzide-functionalized β-carboline

Significance : Modifications at this position are critical for tuning bioactivity in medicinal chemistry applications .

Aromatic Methoxy Group Reactivity

The 3-methoxyphenyl substituent can undergo demethylation or electrophilic substitution under specific conditions.

Observed Reactions

  • Demethylation :

    • Reagents : BBr₃ in CH₂Cl₂ at −78°C.

    • Product : Phenolic derivative .

  • Nitration :

    • Conditions : HNO₃/H₂SO₄, 0°C.

    • Product : Nitro-substituted β-carboline.

Reductive Amination

The primary amine in the tetrahydro-beta-carboline core can participate in reductive amination with ketones or aldehydes.

Protocol :

  • Reactants : Ketone (e.g., acetone) + NaBH₃CN.

  • Solvent : MeOH, 25°C.

  • Outcome : Secondary amine derivatives with enhanced lipophilicity .

Oxidation to Aromatic β-Carbolines

Controlled oxidation converts the tetrahydro-beta-carboline to a fully aromatic system.

Methods :

  • Chemical Oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in CH₂Cl₂ .

  • Electrochemical : Anodic oxidation in acetonitrile.

Application : Aromatic β-carbolines exhibit distinct photophysical properties for material science applications .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties
Research has indicated that beta-carbolines, including methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, exhibit antidepressant-like effects. These compounds interact with neurotransmitter systems, particularly serotonin receptors. Studies have shown that the compound enhances serotonin levels in the brain, which is beneficial for treating depression and anxiety disorders .

Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that it can mitigate damage caused by neurotoxins, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Neuropharmacology

Cognitive Enhancement
this compound may enhance cognitive functions. Animal studies have demonstrated improvements in memory and learning tasks when administered this compound. Its mechanism of action appears to involve modulation of cholinergic pathways .

Anxiolytic Effects
In addition to antidepressant properties, the compound exhibits anxiolytic effects. Preclinical trials have shown that it reduces anxiety-like behavior in rodent models. The anxiolytic action is believed to be mediated through GABAergic mechanisms, which are crucial for anxiety regulation .

Research Tool in Biochemical Studies

Biochemical Assays
this compound serves as a valuable tool in biochemical assays aimed at understanding neurotransmitter interactions and receptor pharmacology. Its ability to selectively bind to specific receptors allows researchers to study receptor dynamics and signaling pathways in detail .

Synthetic Intermediates
The compound is used as a synthetic intermediate in the development of other pharmacologically active substances. Its structural features enable chemists to modify it and create derivatives with enhanced biological activity or selectivity for certain targets.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Key Findings References
Medicinal Chemistry Antidepressant effects via serotonin modulation ,
Neuroprotective Effects Protects neuronal cells from oxidative stress; potential in neurodegenerative diseases,
Cognitive Enhancement Improves memory and learning tasks in animal models
Anxiolytic Effects Reduces anxiety-like behavior through GABAergic mechanisms
Research Tool Useful in biochemical assays for studying neurotransmitter interactions
Synthetic Intermediates Serves as a precursor for developing new pharmacologically active compounds

Mechanism of Action

The mechanism of action of methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Features :

  • 3-Methoxyphenyl group : Electron-donating methoxy substituent at the 3-position of the phenyl ring.
  • Methyl ester : Enhances solubility and influences biological activity.
  • Stereochemistry : Cis/trans isomerism arises during synthesis, resolved via chromatography .

Substituent Effects on Physical and Spectral Properties

Key structural analogs differ in the aryl substituent at the 1-position and additional functional groups (e.g., chloroacetyl). Representative examples include:

Table 1: Comparative Data for Selected THβC Derivatives
Compound Name & Source Substituent(s) m.p. (°C) Rf ¹H-NMR (δ, Key Signals) IR (cm⁻¹) MS (m/z, M⁺)
Target Compound 3-OCH₃ N/R N/R OCH₃: ~3.8 (s) ~1725 (C=O) N/R
Methyl (1S,3S)-1-(4-Cl-phenyl)-THβC-3-COOMe (III) 4-Cl 221–224 0.73 OCH₃: 3.83 (s); Ar-H: 7.13–7.41 (m) 1726 (C=O) 340
Methyl (1R,3S)-1-(4-Cl-phenyl)-2-(Cl-acetyl)-THβC-3-COOMe (XX) 4-Cl, 2-chloroacetyl 107–110 0.67 OCH₃: 3.29 (s); COCH₂Cl: 4.44–4.48 (d) 1727, 1650 (C=O) 421
1-(3,4-DiCl-phenyl)-2-(Cl-acetyl)-THβC-3-COOMe (38) 3,4-Cl₂, 2-chloroacetyl 162–165 0.24 OCH₃: 3.47 (s); COCH₂Cl: 4.06–4.13 (m) 1738, 1663 450
1-(2-Cl-phenyl)-THβC-3-COOH 2-Cl, free carboxylic acid N/R N/R COOH: ~12.0 (brs); Ar-H: 7.75 (d, J=7.6 Hz) 3275 (NH) N/R

Key Observations :

  • Melting Points : Electron-withdrawing substituents (e.g., Cl) increase melting points compared to electron-donating groups (e.g., OCH₃). For example, compound III (4-Cl) melts at 221–224°C , while the dichlorinated analog (38) melts at 162–165°C .
  • Chromatography (Rf) : Polar substituents (e.g., chloroacetyl in XX ) reduce Rf values due to increased polarity.
  • ¹H-NMR : Methoxy protons appear as singlets at δ3.2–3.6. Aromatic protons vary with substitution pattern (e.g., para-Cl in III vs. meta-OCH₃ in the target compound).
  • IR : Ester carbonyl stretches occur at ~1725 cm⁻¹; chloroacetyl groups introduce additional C=O peaks at ~1650 cm⁻¹ .

Biological Activity

Methyl 1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a derivative of the beta-carboline family, known for its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in cancer treatment, neuropharmacology, and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tricyclic beta-carboline core with a methoxyphenyl substituent. This structure is significant as it influences the compound's interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. Notably:

  • Mechanism of Action : Compounds like this compound may exert their antitumor effects by intercalating into DNA and inhibiting topoisomerases, which are essential for DNA replication and repair .
  • Cell Cycle Arrest and Apoptosis : Research indicates that beta-carboline derivatives can induce cell cycle arrest at the S phase and promote apoptosis in various cancer cell lines . For instance, studies on similar compounds have shown effective inhibition of MG-63 osteosarcoma cells through specific interactions with cyclin-dependent kinases (CDKs) .

Neuropharmacological Effects

Beta-carboline compounds are also known for their interactions with the central nervous system:

  • Benzodiazepine Receptor Modulation : this compound may act as a modulator of benzodiazepine receptors. Studies have shown that related compounds bind with high affinity to these receptors and can influence neurotransmitter release .
  • Potential Therapeutic Uses : The modulation of benzodiazepine receptors suggests potential applications in treating anxiety disorders and epilepsy .

Antimicrobial Activity

The antimicrobial properties of beta-carbolines are well-documented:

  • Effectiveness Against Bacteria : Compounds in this class have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown better efficacy against Gram-positive strains compared to Gram-negative strains .

Case Studies

StudyCompound TestedBiological ActivityFindings
This compoundAntitumorInduces apoptosis in MG-63 cells; arrests cell cycle at S phase.
Propyl beta-carboline-3-carboxylateNeuropharmacologicalHigh-affinity binding to benzodiazepine receptors; potential anxiolytic effects.
1-Methyl-7-methoxy-beta-carbolineAntimicrobialEffective against multiple bacterial strains; superior activity against Gram-positive bacteria.

Research Findings

The biological activity of this compound has been explored through various experimental approaches:

  • In Vitro Studies : These studies often utilize cancer cell lines to evaluate cytotoxicity and mechanism of action.
  • Binding Studies : Investigations into receptor binding affinities help elucidate the neuropharmacological potential of this compound.

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl-substituted β-carboline derivatives?

The synthesis typically involves a Pictet–Spengler reaction between substituted tryptophan methyl esters and aryl aldehydes under acidic conditions. For example:

  • Reaction Setup : Tryptophan methyl ester (10.76 g, 49.3 mmol) and aryl aldehyde (e.g., 4-chlorobenzaldehyde, 7.62 g) are dissolved in CH₂Cl₂, cooled to 0°C, and treated with trifluoroacetic acid (TFA, 8 mL) under N₂ for 4 days .
  • Workup : Neutralization with NH₄OH, extraction with CH₂Cl₂, and purification via silica gel chromatography (70–200 μm) using gradients like CH₂Cl₂/MeOH (99.5:0.5) to isolate isomers .
  • Characterization : NMR (¹H/¹³C), IR, MS, and elemental analysis validate purity. For instance, cis and trans isomers are distinguished by distinct Rf values (e.g., 0.66 vs. 0.67 in CH₂Cl₂/MeOH 98:2) and NMR splitting patterns .

Q. How are stereoisomers of β-carboline derivatives resolved and characterized?

  • Chromatographic Separation : Isomers are separated using silica gel columns with polarity gradients. For example, cis isomers elute first in CH₂Cl₂, while trans isomers require CH₂Cl₂/MeOH (99.5:0.5) .
  • Stereochemical Confirmation : ¹H-NMR coupling constants (e.g., J = 3–5 Hz for axial-equatorial protons) and X-ray crystallography (e.g., Enraf-Nonius CAD-4 diffractometer) resolve configurations. For example, (1S,3R) and (1R,3S) isomers show distinct NOESY correlations .

Q. What spectroscopic techniques are critical for structural validation of β-carboline derivatives?

  • ¹H-NMR : Protons on the tetrahydro-β-carboline ring (e.g., CHPh at δ 5.24 ppm) and substituents (e.g., OCH₃ at δ 3.65 ppm) are diagnostic .
  • IR : Ester carbonyl stretches (1737 cm⁻¹) and NH stretches (3319 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks (e.g., m/z 417 for C₂₁H₁₈Cl₂N₂O₃) and fragmentation patterns validate molecular formulas .

Advanced Research Questions

Q. How can contradictory spectral data in β-carboline derivatives be analyzed?

  • Case Example : Discrepancies in NH proton chemical shifts (e.g., δ 7.72 ppm vs. δ 10.86 ppm) may arise from conformational flexibility or H-bonding. Compare solvent effects (CDCl₃ vs. DMSO) and temperature-dependent NMR to resolve ambiguities .
  • Elemental Analysis : Deviations >0.4% from theoretical values (e.g., C: 60.44% calc. vs. 60.72% found) suggest incomplete purification or hydrate formation. Repeat crystallization (e.g., diethyl ether) and drying under vacuum to address this .

Q. What strategies optimize the structure–activity relationship (SAR) of β-carboline derivatives?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl at the 4-position) to enhance binding affinity. For example, 4-Cl derivatives show improved activity over 3-OCH₃ analogs in receptor assays .
  • Steric Modulation : Compare cis vs. trans isomers in biological assays. For instance, (1S,3R)-configured derivatives exhibit higher potency due to favorable receptor docking .

Q. How are reaction conditions tailored to minimize byproducts in β-carboline synthesis?

  • Temperature Control : Reactions at 0°C (e.g., chloroacetylation with ClCH₂COCl) reduce side reactions like over-acylation .
  • Catalytic Additives : NaHCO₃ (0.57 g) neutralizes HCl generated during chloroacetylation, preventing acid-catalyzed decomposition .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂) to prevent oxidation .
  • Purification : Use preparative TLC for small-scale isomer separation before scaling to column chromatography .
  • Data Interpretation : Cross-validate NMR assignments with COSY and HSQC experiments to resolve overlapping signals .

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